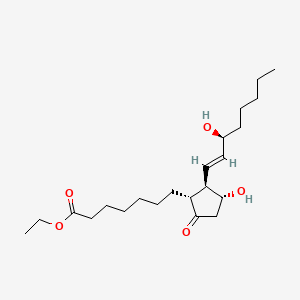

Alprostadilo éster etílico

Descripción general

Descripción

El éster etílico de prostaglandina E1 es un derivado de la prostaglandina E1, una prostaglandina natural con diversas funciones fisiológicas. El éster etílico de prostaglandina E1 se sintetiza para mejorar la estabilidad y la biodisponibilidad de la prostaglandina E1. Es conocido por sus actividades vasodilatadoras, hipotensivas y antiplaquetarias .

Aplicaciones Científicas De Investigación

El éster etílico de prostaglandina E1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como material de partida para la síntesis de diversos derivados de prostaglandina.

Biología: El compuesto se estudia por su papel en la señalización celular y sus efectos en diferentes vías biológicas.

Medicina: El éster etílico de prostaglandina E1 se investiga por sus posibles aplicaciones terapéuticas, incluido el tratamiento de enfermedades vasculares periféricas, disfunción eréctil y otras afecciones.

Industria: El compuesto se utiliza en la formulación de productos farmacéuticos y como herramienta de investigación en el desarrollo de fármacos

Mecanismo De Acción

El éster etílico de prostaglandina E1 ejerce sus efectos mediante la activación de receptores específicos de prostanoides, que son receptores acoplados a proteínas G. Al unirse a estos receptores, el compuesto activa vías de señalización intracelular que conducen a la acumulación de monofosfato de adenosina cíclico (AMPc). Esto da como resultado vasodilatación, inhibición de la agregación plaquetaria y efectos antiinflamatorios. El compuesto también modula la actividad del factor nuclear-kappa B (NF-κB), reduciendo la inflamación y el estrés oxidativo .

Compuestos similares:

Prostaglandina E1: El compuesto padre con actividades biológicas similares pero menor estabilidad y biodisponibilidad.

Prostaglandina E2: Otra prostaglandina natural con funciones fisiológicas distintas, incluida la inducción del parto y la regulación de la inflamación.

Prostaglandina F2α: Conocida por su papel en la fisiología reproductiva y su uso en el tratamiento del glaucoma.

Unicidad: El éster etílico de prostaglandina E1 es único debido a su mayor estabilidad y biodisponibilidad en comparación con la prostaglandina E1. Esto lo convierte en un agente terapéutico más eficaz con una duración de acción más prolongada. Además, la esterificación de la prostaglandina E1 permite el desarrollo de diversos derivados con propiedades farmacológicas a medida .

Análisis Bioquímico

Biochemical Properties

Alprostadil Ethyl Ester is a smooth muscle relaxant that promotes vasodilation and platelet aggregation inhibition . It interacts with various enzymes, proteins, and other biomolecules in the body, primarily affecting vascular and ductus arteriosus (DA) smooth muscle .

Cellular Effects

When administered to the penis, Alprostadil Ethyl Ester increases blood flow to this area, resulting in an erection usually within 10-15 minutes . It influences cell function by promoting smooth muscle relaxation of the corpus cavernosal .

Molecular Mechanism

Alprostadil Ethyl Ester exerts its effects at the molecular level by directly affecting vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth . This results in increased pulmonary or systemic blood flow in infants .

Temporal Effects in Laboratory Settings

The effects of Alprostadil Ethyl Ester over time in laboratory settings have been observed in patients with end-stage renal disease undergoing haemodialysis . After administration, Alprostadil Ethyl Ester is metabolized in the corpus cavernosum, and a smaller portion is absorbed from the penis into systemic circulation .

Metabolic Pathways

Following administration, Alprostadil Ethyl Ester is metabolized and distributed throughout the entire body except for the central nervous system .

Transport and Distribution

After intravenous or arterial administration, Alprostadil Ethyl Ester is metabolized and distributed throughout the entire body except for the central nervous system . It is absorbed from the penis into systemic circulation following intracavernous administration .

Subcellular Localization

Given its role in promoting smooth muscle relaxation, it is likely to interact with cellular components involved in muscle contraction and relaxation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del éster etílico de prostaglandina E1 generalmente implica la esterificación de la prostaglandina E1 con etanol. Esta reacción es catalizada por catalizadores ácidos o básicos bajo condiciones controladas de temperatura y presión. El proceso de esterificación se puede optimizar para lograr altos rendimientos y pureza del producto final .

Métodos de producción industrial: En entornos industriales, la producción de éster etílico de prostaglandina E1 implica procesos de esterificación a gran escala. Estos procesos se llevan a cabo en reactores equipados con sistemas de control de temperatura y presión para garantizar una calidad de producto constante. El uso de materiales de partida y catalizadores de alta pureza es crucial para la producción eficiente del éster etílico de prostaglandina E1 .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster etílico de prostaglandina E1 sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados, que pueden tener actividades biológicas distintas.

Reducción: Las reacciones de reducción pueden convertir el éster etílico de prostaglandina E1 en sus derivados de alcohol correspondientes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, alcoholes reducidos y ésteres sustituidos. Estos productos pueden tener diferentes propiedades farmacológicas y aplicaciones .

Comparación Con Compuestos Similares

Prostaglandin E1: The parent compound with similar biological activities but lower stability and bioavailability.

Prostaglandin E2: Another naturally occurring prostaglandin with distinct physiological functions, including the induction of labor and regulation of inflammation.

Prostaglandin F2α: Known for its role in reproductive physiology and its use in the treatment of glaucoma.

Uniqueness: Prostaglandin E1 ethyl ester is unique due to its enhanced stability and bioavailability compared to Prostaglandin E1. This makes it a more effective therapeutic agent with a longer duration of action. Additionally, the esterification of Prostaglandin E1 allows for the development of various derivatives with tailored pharmacological properties .

Propiedades

IUPAC Name |

ethyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h14-15,17-19,21,23,25H,3-13,16H2,1-2H3/b15-14+/t17-,18+,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDCZROIKIHUKJ-QZCLESEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189476 | |

| Record name | Alprostadil ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35900-16-4 | |

| Record name | Alprostadil ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alprostadil ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, ethyl ester, (11a,13E,15S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPROSTADIL ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG6WR57RZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Prostaglandin E1 ethyl ester in treating conditions like systemic scleroderma?

A1: Prostaglandin E1 ethyl ester is a prodrug that is hydrolyzed to Prostaglandin E1 (PGE1) in the body. [] PGE1 is a vasodilator, meaning it widens blood vessels. [] This effect is particularly beneficial in conditions like systemic scleroderma, where reduced blood flow to the skin is a major issue. [] By improving blood flow, Prostaglandin E1 ethyl ester can help alleviate symptoms like Raynaud's phenomenon and promote healing of skin lesions. []

Q2: How effective is transdermal application of Prostaglandin E1 ethyl ester in treating systemic scleroderma?

A2: Research suggests that transdermal application of Prostaglandin E1 ethyl ester can be effective in improving skin perfusion and reducing Raynaud's episodes in systemic scleroderma patients. One study observed a significant increase in blood cell velocity in the capillaries of patients after treatment. [] Another study reported a marked improvement in Raynaud's attacks, increased capillary flow, and healing of trophic skin lesions in a patient treated with Prostaglandin E1 ethyl ester patches. []

Q3: Are there any advantages of using Prostaglandin E1 ethyl ester over Prostaglandin E1 for transdermal delivery?

A3: Yes, Prostaglandin E1 ethyl ester, as a prodrug, exhibits enhanced skin penetration compared to Prostaglandin E1. [] This improved penetration is attributed to its increased lipophilicity. [] Formulating Prostaglandin E1 ethyl ester in alcoholic hydrogels, especially with enhancers like limonene or cineole, further improves its transdermal delivery and pharmacodynamic effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid](/img/structure/B1666936.png)

![sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide](/img/structure/B1666943.png)